



Ro 41-0960 side effects and toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ro 41-0960	
Cat. No.:	B1680681	Get Quote

Technical Support Center: Ro 41-0960

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity of **Ro 41-0960** in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of Ro 41-0960 in animal models?

A1: Based on available preclinical studies, **Ro 41-0960** has been shown to be well-tolerated in rats with no apparent signs of toxicity when administered at therapeutic doses.[1][2] In a study on Eker rats, daily administration of 150 mg/kg of **Ro 41-0960** for up to four weeks did not result in any observable adverse effects or mortality.[1]

Q2: Has **Ro 41-0960** shown any organ-specific toxicity in animal studies?

A2: Histological examinations of various organs in Eker rats, including the liver and uterus, have revealed no evidence of tissue damage or necrosis following treatment with **Ro 41-0960**. [1][3] Furthermore, PET scans in baboons have shown high uptake of [18F]Ro41-0960 in the liver and kidneys, which is consistent with the high concentration of its target enzyme, COMT, in these organs. This binding was found to be reversible and did not appear to cause acute damage.[4]



Q3: What are the known effects of Ro 41-0960 on liver function in animals?

A3: In studies conducted on Eker rats, **Ro 41-0960** did not have a significant impact on liver function. Key liver enzyme levels, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), and total bilirubin, remained unchanged after four weeks of daily treatment compared to vehicle-treated control animals.[1]

Q4: Are there any observed effects of **Ro 41-0960** on bone metabolism in animal models?

A4: Studies in the Eker rat model have assessed the impact of **Ro 41-0960** on bone health by measuring urinary levels of deoxypyridinoline (DPD), a marker for bone decalcification. The results showed no significant changes in DPD levels in rats treated with **Ro 41-0960** compared to the control group, suggesting a negligible effect on bone resorption under the tested conditions.[1]

Q5: Does **Ro 41-0960** cross the blood-brain barrier in animal models?

A5: Positron emission tomography (PET) studies using F-18 labeled **Ro 41-0960** in baboons and mice have demonstrated negligible uptake of the compound in the brain.[5] The brain-to-plasma ratio of the radiolabeled compound was very low, suggesting that the majority of the detected signal in the brain was from the blood within cerebral vessels rather than brain tissue itself.[5] This raises questions about whether the central pharmacological effects are mediated by its direct presence in the brain.[5]

Q6: What are the known interactions of **Ro 41-0960** with other substances in animal models?

A6: **Ro 41-0960** has been shown to potentiate the hyperthermic and serotonergic neurotoxic effects of 3,4-methylenedioxymethamphetamine (MDMA) in rats.[6] It has also been studied in conjunction with L-DOPA, where it was found to prevent the L-DOPA-induced increase in plasma homocysteine levels in rats.[6][7] In in vitro studies, it has demonstrated a protective effect against L-DOPA-induced toxicity in primary rat mesencephalic cultures.[8]

Quantitative Data Summary

Table 1: Effect of **Ro 41-0960** on Liver Function Tests in Eker Rats[1]



Parameter	Vehicle Control (4 weeks)	Ro 41-0960 (150 mg/kg bid, 4 weeks)
AST (U/L)	No significant change reported	No significant change reported
ALT (U/L)	No significant change reported	No significant change reported
Total Bilirubin (mg/dL)	No significant change reported	No significant change reported

Table 2: Effect of Ro 41-0960 on Bone Decalcification Marker in Eker Rats[1]

Parameter	Vehicle Control	Ro 41-0960 (150 mg/kg bid)
Urinary Deoxypyridinoline (DPD)	No significant change reported	No significant change reported

Table 3: Neurochemical Effects of Ro 41-0960 in Rat Striatum[6][9][10]

Neurotransmitter/Metabolite	Effect
Dopamine (DA)	Increased
3,4-dihydroxyphenylacetic acid (DOPAC)	Increased
Homovanillic acid (HVA)	Decreased

Experimental Protocols

Protocol 1: Uterine Fibroid Shrinkage and Safety Assessment in the Eker Rat Model[1]

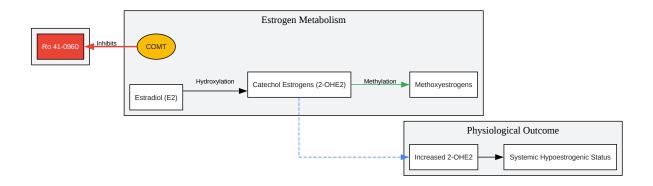
- Animal Model: Female Eker rats, which spontaneously develop uterine leiomyomas.
- Treatment: Ro 41-0960 was suspended in saline with a few drops of Tween 20. Animals
 were treated with subcutaneous injections of Ro 41-0960 at a dose of 150 mg/kg twice a
 day.
- Duration: 4 weeks.



Assessments:

- Tumor volume was measured at baseline and at 2 and 4 weeks post-treatment.
- Histological evaluation of various organs was performed using H&E staining at 2 and 4 weeks.
- Liver function tests (AST, ALT, total bilirubin) were conducted at 2 and 4 weeks.
- Urinary levels of the bone decalcification marker deoxypyridinoline (DPD) were evaluated.

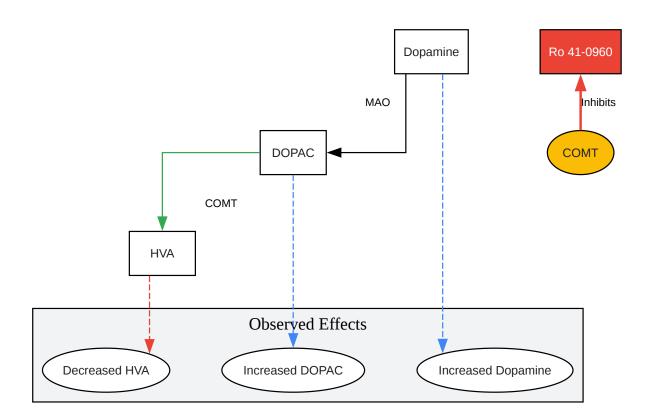
Visualizations



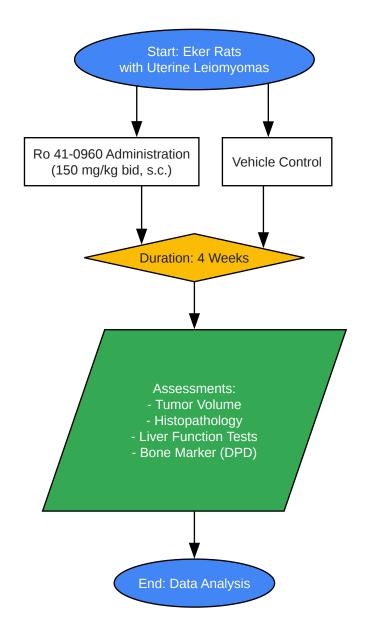
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Caption: Mechanism of **Ro 41-0960** in altering estrogen metabolism.









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- To cite this document: BenchChem. [Ro 41-0960 side effects and toxicity in animal studies].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680681#ro-41-0960-side-effects-and-toxicity-in-animal-studies]

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